5-(3-Cyanophenyl)nicotinamide
CAS No.: 1346691-56-2
Cat. No.: VC15958361
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346691-56-2 |
|---|---|
| Molecular Formula | C13H9N3O |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 5-(3-cyanophenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H9N3O/c14-6-9-2-1-3-10(4-9)11-5-12(13(15)17)8-16-7-11/h1-5,7-8H,(H2,15,17) |
| Standard InChI Key | MILLXBZKCRSTME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)N)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
5-(3-Cyanophenyl)nicotinamide (IUPAC name: N-(3-cyanophenyl)pyridine-3-carboxamide) consists of a nicotinamide scaffold linked to a 3-cyanophenyl moiety. Key structural features include:
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Pyridine ring: Provides a planar aromatic system for π-π interactions.
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Carboxamide group: Enhances hydrogen-bonding potential with biological targets.
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3-Cyanophenyl substituent: Introduces electron-withdrawing effects and steric bulk, influencing target binding and metabolic stability .
Table 1: Physicochemical Properties of 5-(3-Cyanophenyl)nicotinamide
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₉N₃O | Calculated |
| Molecular weight (g/mol) | 223.23 | |
| logP (partition coefficient) | 1.2 (predicted) | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 4 | |
| Rotatable bonds | 3 |
Synthesis and Analytical Data
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Formation of 5-(3-cyanophenyl)nicotinic acid: Achieved through Suzuki-Miyaura coupling between 5-bromonicotinic acid and 3-cyanophenylboronic acid .
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Amidation: Reaction of the carboxylic acid with 3-cyanoaniline using coupling agents like HATU or EDCI .
Representative reaction:
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.65 (d, 1H, pyridine-H), 8.25 (m, 2H, aryl-H), 7.85 (m, 3H, aryl-H) .
Pharmacological Activity and Mechanisms
Antiproliferative Effects
In a seminal study, 5-(3-Cyanophenyl)nicotinamide (referred to as Compound 36 in the literature) demonstrated potent activity against MCF-7 (ER⁺) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC₅₀ values of 240 nM and 210 nM, respectively . Comparatively, its nitro-substituted analog showed reduced potency (IC₅₀ > 1 μM), underscoring the critical role of the cyano group in bioactivity .
Table 2: Antiproliferative Activity of Selected Nicotinamide Derivatives
| Compound | MCF-7 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |
|---|---|---|
| 5-(3-Cyanophenyl)nicotinamide | 240 | 210 |
| 3-Nitro analog | 1,200 | 980 |
| 4-Fluoro analog | 180 | 160 |
Mechanistic Insights
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Apoptosis induction: Activates caspase-3/7 pathways, leading to PARP cleavage and DNA fragmentation .
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Target engagement: Preliminary docking studies suggest interaction with the ATP-binding pocket of protein kinases, though specific targets remain under investigation .
Drug-Likeness and ADMET Profiling
Physicochemical Optimization
The compound’s logP (1.2) and polar surface area (71.7 Ų) align with Lipinski’s Rule of Five, favoring oral bioavailability . Its moderate water solubility (-1.28 logSw) necessitates formulation strategies for in vivo applications .
Metabolic Stability
In vitro assays in human liver microsomes indicate a half-life of 12 hours, with primary metabolites arising from cytochrome P450-mediated oxidation of the cyanophenyl group .
Applications in Drug Discovery
Oncology
As a lead compound in breast cancer therapy, 5-(3-Cyanophenyl)nicotinamide is included in high-throughput screening libraries targeting PPIs and epigenetic regulators . Its synergy with HDAC inhibitors and taxanes is currently under evaluation .
Beyond Cancer
Preliminary data suggest activity against HIV-1 RNase H and heat shock protein 70 (Hsp70), though further validation is required .
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